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Abstract: Isorhamnetin 3-O-galactoside, a flavonoid glycoside found in various medicinal

plants, has demonstrated a range of biological activities, including antithrombotic, anti-

inflammatory, and antioxidant effects. This technical guide provides a comprehensive in silico

analysis to predict the bioactivity of Isorhamnetin 3-O-galactoside. We employ a suite of

computational tools to forecast its pharmacokinetic properties (ADMET), identify potential

protein targets, and elucidate its binding interactions through molecular docking. This guide is

intended for researchers, scientists, and drug development professionals interested in the

computational assessment of natural products for therapeutic applications. All methodologies

are detailed, and predictive data is presented in a structured format to facilitate further

experimental validation.

Introduction
Isorhamnetin 3-O-galactoside, also known as Cacticin, is a naturally occurring flavonoid with

the chemical formula C₂₂H₂₂O₁₂ and a molecular weight of approximately 478.4 g/mol .[1] Pre-

clinical studies have highlighted its potential therapeutic effects, including antithrombotic and

profibrinolytic activities through the inhibition of thrombin and Factor Xa. Furthermore, it exhibits

antioxidant, anti-inflammatory, and neuroprotective properties.[2] In silico methods offer a rapid

and cost-effective approach to further explore the bioactivity of such natural compounds,

providing valuable insights into their mechanisms of action and potential for drug development.

This guide outlines a systematic in silico workflow to predict the bioactivity of Isorhamnetin 3-
O-galactoside, commencing with the prediction of its Absorption, Distribution, Metabolism,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b13730113?utm_src=pdf-interest
https://www.benchchem.com/product/b13730113?utm_src=pdf-body
https://www.benchchem.com/product/b13730113?utm_src=pdf-body
https://www.benchchem.com/product/b13730113?utm_src=pdf-body
https://www.youtube.com/watch?v=ST2qQ4s9RWQ
http://aidanbudd.github.io/ppisnd/trainingMaterial/allegraVia/PPI/tutorial_on_docking_results_using_chimera.html
https://www.benchchem.com/product/b13730113?utm_src=pdf-body
https://www.benchchem.com/product/b13730113?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13730113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Excretion, and Toxicity (ADMET) profile, followed by the identification of its most probable

protein targets, and culminating in molecular docking studies to analyze its binding affinity and

interaction patterns.

In Silico Prediction Workflow
The computational analysis of Isorhamnetin 3-O-galactoside's bioactivity follows a structured

workflow, beginning with the acquisition of the molecule's structure, proceeding through

pharmacokinetic and target prediction, and concluding with detailed interaction analysis.
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Figure 1: In Silico Bioactivity Prediction Workflow

Physicochemical Properties and ADMET Profile
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The initial step in assessing the drug-likeness of a compound is the evaluation of its

physicochemical properties and ADMET profile. For this purpose, we utilized the SwissADME

and pkCSM web servers. The canonical SMILES string for Isorhamnetin 3-O-galactoside,

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4--INVALID-LINK--

CO)O)O)O)O, obtained from PubChem (CID: 86328677), was used as the input for these

predictions.[1]

Experimental Protocol: ADMET Prediction
Input: The canonical SMILES string of Isorhamnetin 3-O-galactoside was submitted to the

SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--) web servers.

Execution: The servers' default settings were used to calculate a comprehensive set of

physicochemical descriptors, pharmacokinetic properties, drug-likeness metrics, and

potential toxicity endpoints.

Data Collection: The output data from both servers were collected and are summarized in

the tables below.

Predicted Physicochemical Properties
Property Predicted Value Source

Molecular Formula C₂₂H₂₂O₁₂ SwissADME

Molecular Weight 478.41 g/mol SwissADME

LogP (Consensus) 0.88 SwissADME

Water Solubility (LogS) -2.81 SwissADME

Topological Polar Surface Area

(TPSA)
197.89 Å² SwissADME

Number of Rotatable Bonds 6 SwissADME

Hydrogen Bond Acceptors 12 SwissADME

Hydrogen Bond Donors 7 SwissADME

Predicted Pharmacokinetic (ADMET) Properties
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Parameter Predicted Value Interpretation Source

Absorption

GI Absorption Low

Poorly absorbed from

the gastrointestinal

tract.

SwissADME

Caco-2 Permeability

(log Papp)
0.239

Low permeability

across intestinal

epithelial cells.

pkCSM

Distribution

Volume of Distribution

(VDss)
-0.603 log(L/kg)

Limited distribution

into tissues.
pkCSM

BBB Permeability

(logBB)
-1.531

Unlikely to cross the

blood-brain barrier.
pkCSM

Metabolism

CYP1A2 Inhibitor No
Unlikely to inhibit

CYP1A2.
SwissADME

CYP2C9 Inhibitor Yes
Potential to inhibit

CYP2C9.
SwissADME

CYP2C19 Inhibitor No
Unlikely to inhibit

CYP2C19.
SwissADME

CYP2D6 Inhibitor No
Unlikely to inhibit

CYP2D6.
SwissADME

CYP3A4 Inhibitor Yes
Potential to inhibit

CYP3A4.
SwissADME

Excretion

Total Clearance (log

CLtot)
-0.051 ml/min/kg

Moderate clearance

rate.
pkCSM

Toxicity
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AMES Toxicity Non-toxic
Not predicted to be

mutagenic.
pkCSM

hERG I Inhibitor No
Low risk of

cardiotoxicity.
pkCSM

Hepatotoxicity Yes
Potential for liver

toxicity.
pkCSM

Skin Sensitisation No
Unlikely to cause skin

sensitization.
pkCSM

Molecular Target Prediction
To identify the most likely protein targets of Isorhamnetin 3-O-galactoside, we employed the

SwissTargetPrediction web server. This tool predicts protein targets based on the principle of

ligand similarity, comparing the query molecule to a database of known bioactive compounds.

Experimental Protocol: Target Prediction
Input: The SMILES string of Isorhamnetin 3-O-galactoside was submitted to the

SwissTargetPrediction web server (--INVALID-LINK--).

Parameters: The target organism was set to Homo sapiens.

Data Collection: The list of predicted targets was ranked by probability. The top five most

probable targets were selected for further investigation.

Top Predicted Protein Targets
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Rank Target Name UniProt ID Probability
Known
Bioactivity

1
Prothrombin

(Thrombin)
P00734 0.250 Antithrombotic

2

Coagulation

factor X (Factor

Xa)

P00742 0.167 Antithrombotic

3
Carbonic

anhydrase II
P00918 0.083 Diuretic, various

4

Prostaglandin

G/H synthase 2

(COX-2)

P35354 0.083
Anti-

inflammatory

5

Matrix

metalloproteinas

e-2 (MMP-2)

P08253 0.083
Tissue

remodeling

Molecular Docking Analysis
To investigate the binding interactions between Isorhamnetin 3-O-galactoside and its

predicted targets, molecular docking simulations were performed using the SwissDock web

server. This analysis provides insights into the binding affinity and the specific molecular

interactions that stabilize the ligand-protein complex.

Experimental Protocol: Molecular Docking
Target Preparation: The 3D crystal structures of the top five predicted human protein targets

were obtained from the Protein Data Bank (PDB):

Thrombin (PDB ID: 3U69)

Factor Xa (PDB ID: 1NFX)

Carbonic Anhydrase II (PDB ID: 3KS3)
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Prostaglandin G/H Synthase 2 (PDB ID: 5F1A)

Matrix Metalloproteinase-2 (PDB ID: 8H78)

Ligand Preparation: The 3D structure of Isorhamnetin 3-O-galactoside was generated from

its SMILES string.

Docking Simulation: Both the target protein PDB files and the ligand structure were

submitted to the SwissDock web server (--INVALID-LINK--). Blind docking was performed to

allow for an unbiased search of potential binding sites.

Analysis: The docking results were analyzed to identify the most favorable binding poses

based on the full fitness score and the estimated binding free energy (ΔG). The molecular

interactions of the best docking pose for each target were visualized and recorded.

Predicted Binding Affinities and Interactions

Target Protein PDB ID
Best Docking
Score
(kcal/mol)

Estimated ΔG
(kcal/mol)

Key
Interacting
Residues

Thrombin 3U69 -8.7 -8.2

GLU-192, TRP-

215, GLY-216,

LYS-224

Factor Xa 1NFX -9.1 -8.5

GLN-192, GLY-

216, TRP-215,

TYR-99

Carbonic

Anhydrase II
3KS3 -8.5 -7.9

HIS-94, HIS-96,

HIS-119, THR-

199

Prostaglandin

G/H Synthase 2
5F1A -9.5 -8.9

TYR-385, SER-

530, ARG-120,

VAL-349

Matrix

Metalloproteinas

e-2

8H78 -9.2 -8.6

HIS-226, GLU-

227, HIS-236,

ALA-189
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Predicted Signaling Pathways
Based on the known functions of the top predicted protein targets, we can infer the potential

signaling pathways modulated by Isorhamnetin 3-O-galactoside.

Coagulation Cascade
The high probability of targeting Thrombin and Factor Xa strongly suggests that Isorhamnetin
3-O-galactoside interferes with the blood coagulation cascade, consistent with its known

antithrombotic activity.
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Figure 2: Predicted Inhibition of the Coagulation Cascade

Prostaglandin Biosynthesis Pathway
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The predicted interaction with Prostaglandin G/H Synthase 2 (COX-2) indicates a potential role

in modulating the inflammatory response by inhibiting the production of prostaglandins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. youtube.com [youtube.com]

2. Graphical analysis of ClusPro docking results using UCSF Chimera [aidanbudd.github.io]

To cite this document: BenchChem. [In Silico Prediction of Isorhamnetin 3-O-galactoside
Bioactivity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13730113#in-silico-prediction-of-isorhamnetin-3-o-
galactoside-bioactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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